Cas no 18327-02-1 (2H-Pyran-5-carboxaldehyde, 2-oxo-)

2H-Pyran-5-carboxaldehyde, 2-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran-5-carboxaldehyde, 2-oxo-
- 6-oxopyran-3-carbaldehyde
- SCHEMBL5161487
- 18327-02-1
- DTXSID10545674
- 2-Oxo-2H-pyran-5-carbaldehyde
- A908001
-
- Inchi: InChI=1S/C6H4O3/c7-3-5-1-2-6(8)9-4-5/h1-4H
- InChI Key: VTGOUKMVDWWFAV-UHFFFAOYSA-N
- SMILES: O=CC1=COC(C=C1)=O
Computed Properties
- Exact Mass: 200.04734
- Monoisotopic Mass: 124.016043985g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
- XLogP3: 0
Experimental Properties
- PSA: 47.28
2H-Pyran-5-carboxaldehyde, 2-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A119001136-10g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 10g |
$1704.48 | 2023-09-02 | |
Ambeed | A152429-1g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 1g |
$368.0 | 2024-04-22 | |
Crysdot LLC | CD11179324-5g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 5g |
$842 | 2024-07-18 | |
Alichem | A119001136-5g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 5g |
$1206.00 | 2023-09-02 | |
Chemenu | CM512510-1g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 1g |
$*** | 2023-03-31 | |
Crysdot LLC | CD11179324-1g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 1g |
$372 | 2024-07-18 | |
Crysdot LLC | CD11179324-10g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 10g |
$1126 | 2024-07-18 | |
Crysdot LLC | CD11179324-25g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 25g |
$1880 | 2024-07-18 | |
Alichem | A119001136-25g |
2-Oxo-2H-pyran-5-carbaldehyde |
18327-02-1 | 97% | 25g |
$2760.40 | 2023-09-02 |
2H-Pyran-5-carboxaldehyde, 2-oxo- Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Additional information on 2H-Pyran-5-carboxaldehyde, 2-oxo-
Compound CAS No. 18327-02-1: 2H-Pyran-5-carboxaldehyde, 2-oxo-
The compound with CAS No. 18327-02-1, commonly referred to as 2H-Pyran-5-carboxaldehyde, 2-oxo-, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyran derivatives, which are oxygen-containing heterocyclic compounds with a six-membered ring structure. The 2H-Pyran framework is particularly notable due to its structural similarity to glucose and other carbohydrates, making it a valuable model for studying carbohydrate chemistry and related biological processes.
2H-Pyran-5-carboxaldehyde, 2-oxo- is characterized by its unique functional groups: a carbonyl group at the 5-position and an oxo group at the 2-position of the pyran ring. This combination imparts the molecule with interesting reactivity and versatility in various chemical reactions. Recent studies have highlighted its potential as a building block in the synthesis of bioactive compounds, including antibiotics and antiviral agents. For instance, researchers have successfully utilized this compound in the construction of glycomimetics, which are molecules that mimic carbohydrate structures and can interfere with pathogen recognition processes.
One of the most promising applications of CAS No. 18327-02-1 lies in its role as an intermediate in drug discovery. Its ability to undergo nucleophilic addition reactions has made it a valuable precursor for synthesizing complex molecules with therapeutic potential. For example, a study published in *Nature Communications* demonstrated how this compound can be used to construct scaffolds for kinase inhibitors, which are critical in treating various cancers.
In addition to its pharmacological applications, 2H-Pyran-5-carboxaldehyde, 2-oxo- has also found use in materials science. Its ability to form stable conjugated systems makes it a candidate for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent advancements in this area have leveraged the molecule's electronic properties to create more efficient optoelectronic devices.
The synthesis of CAS No. 18327-02-1 typically involves multi-step organic reactions, often starting from readily available starting materials such as glucose derivatives or other pyran precursors. Researchers have optimized these synthetic pathways to improve yield and purity, ensuring that the compound is accessible for large-scale applications.
From an environmental perspective, 2H-Pyran-5-carboxaldehyde, 2-oxo- exhibits favorable biodegradation properties under aerobic conditions, making it a more sustainable choice compared to some other synthetic intermediates. This characteristic aligns with the growing demand for eco-friendly chemical processes in industries ranging from pharmaceuticals to agrochemicals.
In conclusion, CAS No. 18327-02-1, or 2H-Pyran-5-carboxaldehyde, 2-oxo-, stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity continue to drive innovative research, positioning it as a key player in the development of novel drugs and advanced materials.
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